N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-5-11(17-21-9)16-13(19)12(18)15-8-14(2,20)6-10-3-4-22-7-10/h3-5,7,20H,6,8H2,1-2H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDBLTFLZSYGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and synthetic routes. Below is a detailed comparison with key examples from the literature:
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s 1,2-oxazole core differs from the 1,2,4-triazole in analogs from and . Oxazoles are less polar than triazoles due to reduced hydrogen-bonding capacity (triazoles have three nitrogen atoms vs. two in oxazoles). This may lower aqueous solubility but enhance membrane permeability . Thiophene substitution at the 3-position (vs. 2-position in triazole analogs) could alter electronic properties.
Functional Groups: The hydroxy-methylpropyl side chain in the target compound introduces a sterically hindered alcohol, which may improve metabolic stability compared to simpler alkyl chains in triazole derivatives. The ethanediamide backbone (vs.
Synthesis :
- Triazole derivatives () rely on cyclocondensation of thiosemicarbazides, whereas the target compound’s oxazole core may require [3+2] cycloaddition or dehydration of β-ketoamides.
- Thiophene incorporation in both classes likely involves Friedel-Crafts alkylation or cross-coupling reactions, though regioselectivity (3- vs. 2-position) demands tailored catalysts or directing groups.
Research Findings and Limitations
- Physicochemical Data : Solubility and logP values for the target compound are unreported. Computational modeling (e.g., COSMO-RS) could predict these properties relative to triazole analogs, which typically exhibit higher logP due to sulfur content.
Q & A
Q. How can crystallographic data from SHELX refinements validate molecular conformations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
